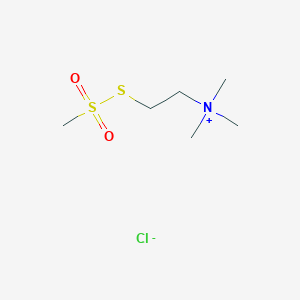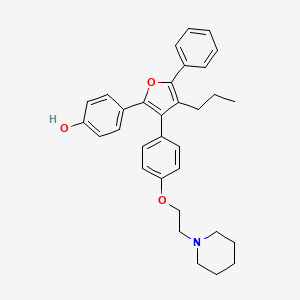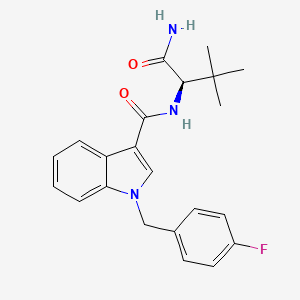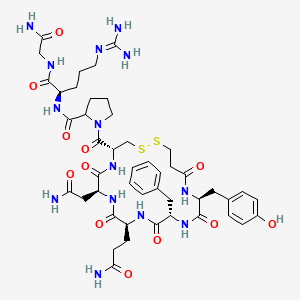
MTSET-Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
MTSET-Chloride is synthesized through a series of chemical reactions involving the introduction of a methanethiosulfonate group to an ethylammonium backbone. The synthesis typically involves the reaction of trimethylamine with ethylene chlorohydrin to form N,N,N-trimethylethanolamine. This intermediate is then reacted with methanesulfonyl chloride to introduce the methanesulfonate group, followed by the addition of a thiol group to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent systems, to ensure high purity and yield. The final product is typically purified through crystallization or chromatography techniques .
化学反应分析
Types of Reactions
MTSET-Chloride primarily undergoes substitution reactions with sulfhydryl groups in cysteine residues. It reacts rapidly and specifically with these groups to form mixed disulfide linkages . This reaction is highly selective and occurs under mild conditions, making it suitable for probing protein structures.
Common Reagents and Conditions
The reaction of this compound with cysteine residues is typically carried out in aqueous solutions at neutral pH. Common reagents used in these reactions include buffers such as phosphate-buffered saline (PBS) and reducing agents like dithiothreitol (DTT) to maintain the thiol groups in their reduced state .
Major Products
The major product of the reaction between this compound and cysteine residues is a mixed disulfide linkage. This modification can alter the function and conformation of the target protein, providing valuable insights into its structure and activity .
科学研究应用
MTSET-Chloride is extensively used in scientific research for various applications:
作用机制
MTSET-Chloride exerts its effects by reacting with sulfhydryl groups in cysteine residues to form mixed disulfide linkages. This reaction is highly specific and occurs rapidly under mild conditions. The modification of cysteine residues can alter the conformation and function of the target protein, providing valuable information about its structure and activity . The molecular targets of this compound include ion channels, receptors, and enzymes that contain accessible cysteine residues .
相似化合物的比较
MTSET-Chloride is part of a family of methanethiosulfonate (MTS) reagents that include:
MTSEA (2-Aminoethyl methanethiosulfonate): A positively charged reagent that reacts with cysteine residues but has a different reactivity profile compared to this compound.
MTSES (Sodium (2-sulfonatoethyl) methanethiosulfonate): A negatively charged reagent that reacts with cysteine residues and is used to probe different aspects of protein structure.
MTSPT (Methanethiosulfonate propyltrimethylammonium): Another positively charged reagent with similar reactivity to this compound but with different steric properties.
This compound is unique in its ability to provide functional information about the relative positions of amino acids within a protein and to probe binding site electrostatic interactions . Its positively charged nature allows it to interact specifically with negatively charged thiolate anions, making it a valuable tool in protein chemistry .
属性
分子式 |
C6H16ClNO2S2 |
|---|---|
分子量 |
233.8 g/mol |
IUPAC 名称 |
trimethyl(2-methylsulfonylsulfanylethyl)azanium;chloride |
InChI |
InChI=1S/C6H16NO2S2.ClH/c1-7(2,3)5-6-10-11(4,8)9;/h5-6H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
HOKRDLUOKQRXTE-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(C)CCSS(=O)(=O)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-3-((2-Chloro-5-(2,2-difluoroethyl)-8-fluoro-5H-dibenzo[b,e][1,4]diazepin-11-yl)amino)-N-isopropylpyrrolidine-1-carboxamide](/img/structure/B10774912.png)



![(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B10774936.png)
![(5S,6S,8S,10R,13R,16S)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10774940.png)
![3-(4-methoxyphenyl)-7-[(2S,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B10774943.png)
![acetic acid;(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B10774956.png)
![(2R,3R,4S,5S,6R)-2-((3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-((S)-2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B10774957.png)
![(1S,4S,5S,6S,8S,9S,13R,16S)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10774963.png)
![N'-hydroxy-N-[(Z)-[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide](/img/structure/B10774965.png)
![(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10774982.png)

![[(4S,5R,8S,9S,10R,13S,16S)-11-ethyl-8,16-dihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate](/img/structure/B10774993.png)
